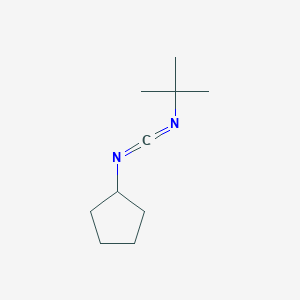

N-tert-Butyl-N-cyclopentylmethanediimine

Description

N-tert-Butyl-N-cyclopentylmethanediimine is a diimine compound characterized by a central methanediimine (HN=C=NH) backbone substituted with a tert-butyl group and a cyclopentyl ring. The tert-butyl group provides steric bulk, enhancing thermal stability and influencing reactivity by shielding reactive sites . The cyclopentyl substituent introduces conformational rigidity, which can modulate solubility and interaction with biological or chemical targets. This compound is primarily utilized in organic synthesis as a ligand or intermediate, particularly in metal-catalyzed reactions where steric and electronic tuning is critical .

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

InChI |

InChI=1S/C10H18N2/c1-10(2,3)12-8-11-9-6-4-5-7-9/h9H,4-7H2,1-3H3 |

InChI Key |

QKWMFOCPBPULRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C=NC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-cyclopentylmethanediimine typically involves the reaction of tert-butylamine with cyclopentyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as sulfated polyborate, can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-cyclopentylmethanediimine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: tert-Butyl nitrite (TBN) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of oxides and nitroso derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted methanediimines.

Scientific Research Applications

N-tert-Butyl-N-cyclopentylmethanediimine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N-tert-Butyl-N-cyclopentylmethanediimine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and cyclopentyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound. The methanediimine backbone allows for the formation of stable intermediates, facilitating various transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-tert-Butyl-N-cyclopentylmethanediimine becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues with tert-Butyl Groups

N,N'-Di-tert-Butylcarbodiimide (CAS 691-24-7)

- Structure : Contains two tert-butyl groups attached to a carbodiimide (N=C=N) backbone.

- Properties : Higher thermal stability due to symmetrical tert-butyl shielding but reduced solubility in polar solvents. Reactivity focuses on dehydration reactions in peptide synthesis .

- Contrast : The cyclopentyl group in this compound introduces asymmetry, improving solubility in organic solvents and enabling chelation with metals .

N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine

- Structure : Features a tert-butylamine group with a phenylsulfanyl substituent.

- Properties : The sulfur atom enhances nucleophilicity, making it suitable for thiol-ene click chemistry.

- Contrast : The diimine backbone in this compound offers redox activity, absent in this amine derivative .

Cyclic Substituent Variations

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride

- Structure : Combines a tert-butyl group with a strained cyclobutane ring.

- Properties : The cyclobutane ring increases strain energy, favoring ring-opening reactions. Used in small-molecule drug precursors .

- Contrast : The cyclopentyl ring in this compound is less strained, prioritizing stability over reactivity .

2-tert-Butyl-N-(cyclopropylmethyl)aniline

- Structure : Contains a tert-butyl group and a cyclopropylmethyl-aniline moiety.

- Properties : The cyclopropane ring confers rigidity and radical stability, useful in polymerization inhibitors.

- Contrast : The diimine group in this compound allows for coordination chemistry, unlike the aniline derivative .

Electronic and Functional Group Comparisons

N-tert-Butyl-2-fluoropyridin-4-amine (CAS 1564751-06-9)

- Structure : Pyridine ring with fluorine and tert-butylamine substituents.

- Properties : Fluorine’s electron-withdrawing effect enhances acidity of the amine group, useful in medicinal chemistry .

- Contrast : The diimine backbone in this compound is more electron-rich, favoring electrophilic substitutions .

- tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate Structure: Carbamate-protected amine with a tert-butyl group and pyrrolidinone ring. Properties: The carbamate group enables controlled release of amines in prodrugs. Contrast: The methanediimine group lacks protective capabilities but offers direct reactivity in cross-coupling reactions .

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Reactivity and Functional Contrasts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.